![molecular formula C6H3ClN2S B13671485 5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
5-Chlorothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with formamide or other suitable reagents to form the pyrimidone ring.
Bromination: The pyrimidone is then brominated to introduce a bromine atom at the desired position.
Chlorination: Finally, the brominated compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on the same synthetic routes but are optimized for large-scale production. The use of standard laboratory equipment and the avoidance of chromatography for purification make the process more practical for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. For example, some derivatives have been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 2-Chlorothieno[2,3-d]pyrimidine
Uniqueness
5-Chlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positioning allows for targeted modifications that can enhance its biological activity and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
5-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
InChI-Schlüssel |
JBILVJQFDWVUBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CSC2=NC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


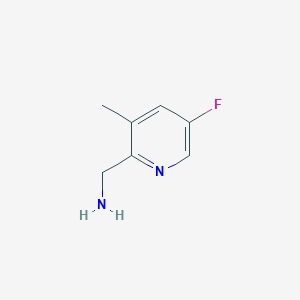
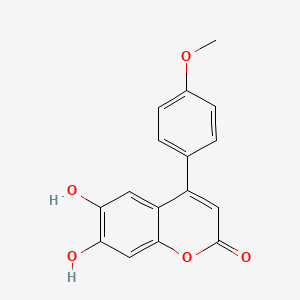
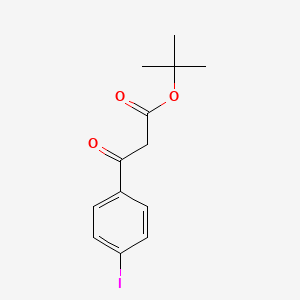
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
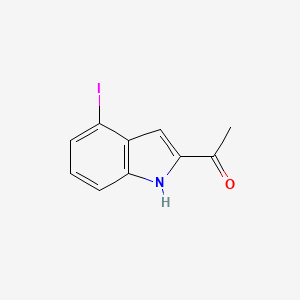
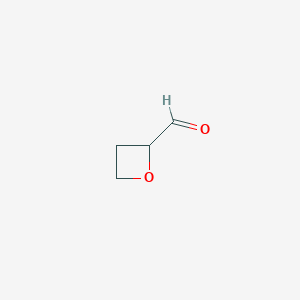
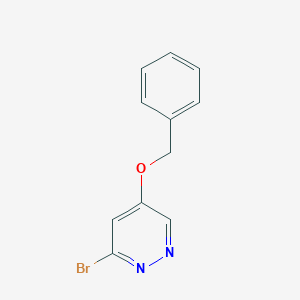
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
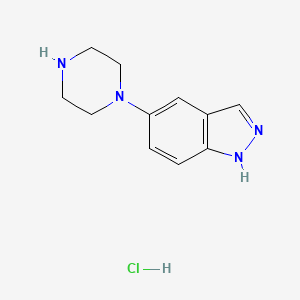
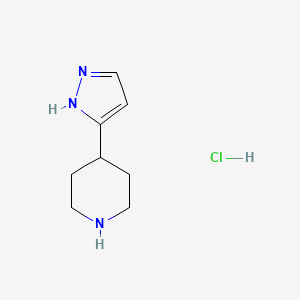
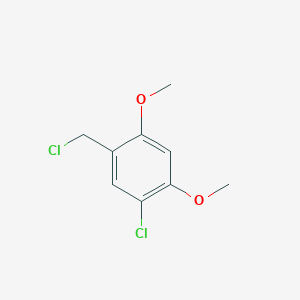
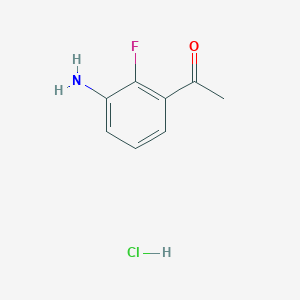
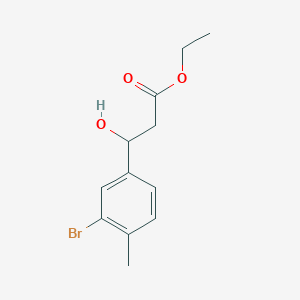
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
